5-(4-Methylphenyl)-4-(naphthalen-2-yloxy)thieno[2,3-d]pyrimidine
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Overview
Description
5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Naphthyloxy Group: This step often involves nucleophilic substitution reactions where a naphthol derivative reacts with the thieno[2,3-d]pyrimidine intermediate.
Introduction of the Methylphenyl Group: This can be done through electrophilic aromatic substitution or cross-coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can reduce double bonds or other functional groups to simpler forms.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halides for nucleophilic substitution or Lewis acids for electrophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, receptors, or other proteins involved in signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.
Naphthyloxy Compounds: Compounds with naphthyloxy groups attached to different cores.
Methylphenyl Derivatives: Compounds with methylphenyl groups attached to various cores.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C23H16N2OS |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-4-naphthalen-2-yloxythieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H16N2OS/c1-15-6-8-17(9-7-15)20-13-27-23-21(20)22(24-14-25-23)26-19-11-10-16-4-2-3-5-18(16)12-19/h2-14H,1H3 |
InChI Key |
RIGVDPWBBKFNHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)OC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
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